molecular formula C20H22N2O4 B14965323 N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B14965323
M. Wt: 354.4 g/mol
InChI Key: NVUBLTIKSMIPOB-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a furan ring, a quinoline core, and various functional groups that contribute to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-2-3-6-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-14-8-7-12-26-14/h4-5,7-10,12,23H,2-3,6,11,13H2,1H3,(H,21,24)

InChI Key

NVUBLTIKSMIPOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethylamine intermediate. This intermediate is then reacted with a quinoline derivative under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinoline and furan derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and quinoline core play crucial roles in binding to biological targets, such as enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in organic synthesis.

    Quinoline: The parent compound of the quinoline derivatives.

    Furan-2-carboxylic acid: An oxidized form of the furan ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its combination of a furan ring and a quinoline core, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler analogs .

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